

A Comprehensive Technical Guide to 3-Amino-1H-indazole-6-carbonitrile

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Compound of Interest

Compound Name: 3-Amino-1H-indazole-6-carbonitrile

Cat. No.: B1291503

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular structure, physicochemical properties, and potential applications of **3-Amino-1H-indazole-6-carbonitrile**. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.^{[1][2][3][4]} Derivatives of indazole are integral to numerous synthetic compounds demonstrating anti-inflammatory, antibacterial, and antitumor effects.^{[1][3]} The strategic placement of an amino group at the 3-position and a carbonitrile moiety at the 6-position of the indazole ring suggests that **3-Amino-1H-indazole-6-carbonitrile** is a valuable building block for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

3-Amino-1H-indazole-6-carbonitrile is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring. Its chemical identity is well-defined by its molecular formula and CAS number.

Below is the two-dimensional chemical structure of **3-Amino-1H-indazole-6-carbonitrile**, rendered with standard atom numbering for the indazole ring system.

Molecular structure of **3-Amino-1H-indazole-6-carbonitrile**.

Table 1: Physicochemical Properties of **3-Amino-1H-indazole-6-carbonitrile**

Property	Value	Reference(s)
IUPAC Name	3-amino-1H-indazole-6-carbonitrile	N/A
CAS Number	267413-32-1	[5][6][7]
Molecular Formula	C ₈ H ₆ N ₄	[5][7]
Molecular Weight	158.16 g/mol	[5][6][7]
Monoisotopic Mass	158.05925 Da	[8]

Spectroscopic Characterization Data

While specific, experimentally-derived spectra for **3-Amino-1H-indazole-6-carbonitrile** are not widely published, the following tables provide predicted data based on the analysis of structurally similar indazole derivatives.[9][10] These values serve as a reference for researchers performing characterization studies.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton Position	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (Indazole, H1)	~12.0 - 13.0	br s	N/A
H4	~7.8 - 8.0	d	J ≈ 8.5
H5	~7.3 - 7.5	dd	J ≈ 8.5, 1.5
H7	~8.1 - 8.3	s	N/A
NH ₂ (Amino, C3)	~5.5 - 6.5	br s	N/A

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Position	Predicted Chemical Shift (δ , ppm)
C3	~145 - 150
C3a	~120 - 125
C4	~122 - 127
C5	~120 - 125
C6	~105 - 110
C7	~115 - 120
C7a	~140 - 145
CN (Cyano)	~118 - 122

Table 4: Predicted Infrared (IR) Spectroscopy Data

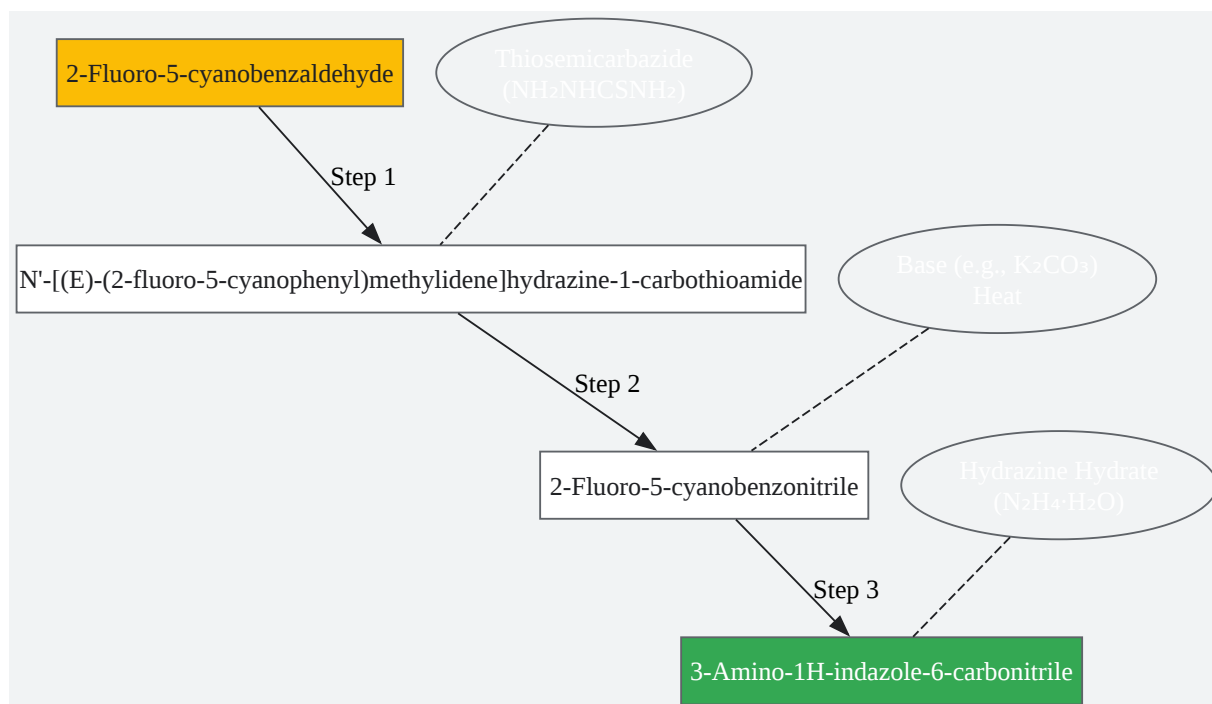
Functional Group	Predicted Wavenumber (cm^{-1})	Description
N-H Stretch (Amine & Indazole)	3450 - 3200	Broad, multiple peaks
C-H Stretch (Aromatic)	3100 - 3000	Sharp peaks
C \equiv N Stretch (Nitrile)	2230 - 2210	Strong, sharp peak
C=C / C=N Stretch (Aromatic)	1650 - 1450	Multiple peaks

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z
[M] ⁺	158.0587
[M+H] ⁺	159.0665

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles can be achieved through various methods, with a common approach involving the reaction of ortho-halobenzonitriles with hydrazine.[1][11] A plausible route to **3-Amino-1H-indazole-6-carbonitrile** starts from 2-fluoro-5-cyanobenzaldehyde.



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Proposed workflow for the synthesis of the target molecule.

Step 1: Synthesis of N'-[(E)-(2-fluoro-5-cyanophenyl)methylidene]hydrazine-1-carbothioamide

- Dissolve 2-fluoro-5-cyanobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
- Add thiosemicarbazide (1.1 eq) to the solution.
- Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature.
- Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of 2-Fluoro-5-cyanobenzonitrile

- Suspend the intermediate from Step 1 in a suitable solvent like pyridine or DMF.
- Add a dehydrating agent or a base such as potassium carbonate.
- Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitored by TLC).
- Cool the mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-cyanobenzonitrile.

Step 3: Synthesis of **3-Amino-1H-indazole-6-carbonitrile**

- A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence.^[11] An alternative approach utilizes an S_NAr reaction of hydrazine with o-fluorobenzonitriles.^[11]
- To a solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq) in a high-boiling point solvent such as n-butanol or DMF, add hydrazine hydrate (3.0-5.0 eq).
- Heat the reaction mixture to reflux (120-150 °C) for 12-24 hours.
- Monitor the cyclization reaction by TLC or LC-MS.
- Upon completion, cool the mixture and pour it into water to precipitate the crude product.
- Filter the solid, wash with water, and dry.

- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethanol/water.
- Characterization: The structure and purity of the final compound should be confirmed using the following techniques:
 - ^1H and ^{13}C NMR: To confirm the chemical structure and identify proton and carbon environments.
 - FT-IR: To identify characteristic functional groups (NH_2 , $\text{C}\equiv\text{N}$).
 - HRMS: To confirm the exact mass and molecular formula.
 - Melting Point: To assess the purity of the crystalline solid.

Biological Significance and Potential Applications

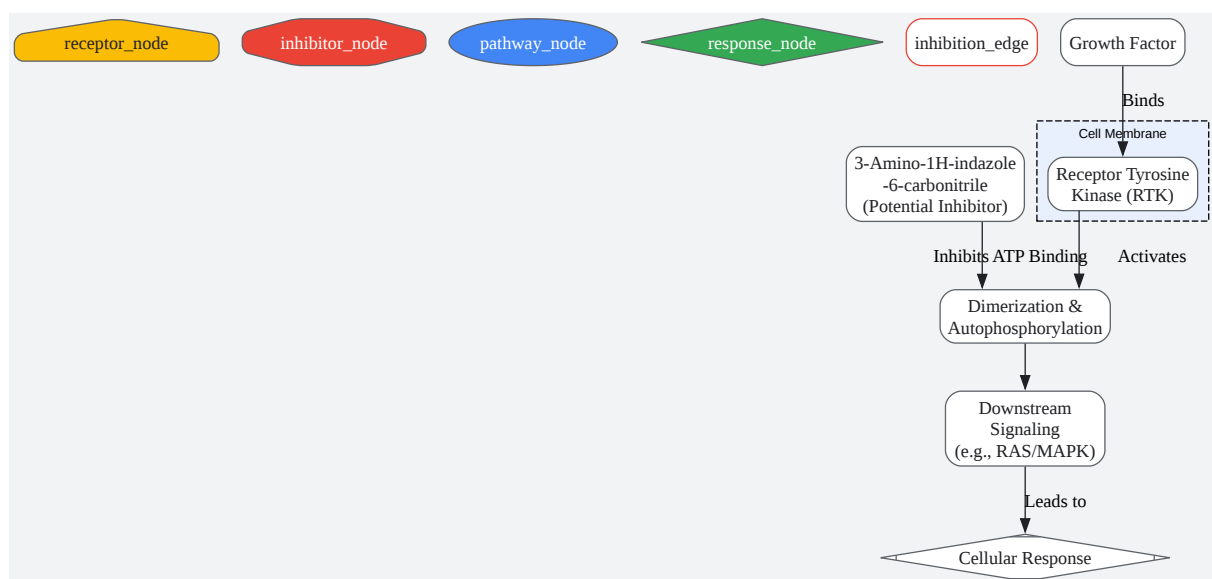
The indazole core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.^[1] Many indazole-containing compounds have been investigated as anticancer agents, often functioning as kinase inhibitors.^{[2][3]}

The 3-aminoindazole moiety, in particular, is a key pharmacophore in several potent inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Bcr-Abl kinase.^[3] ^[12] The amino group at the C3 position often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase. The carbonitrile group at the C6 position can serve as a hydrogen bond acceptor and can be used as a handle for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Given its structural features, **3-Amino-1H-indazole-6-carbonitrile** is a promising candidate for:

- Scaffold for Kinase Inhibitors: Serving as a starting point for the development of inhibitors targeting various kinases involved in cancer cell proliferation and angiogenesis.
- Fragment-Based Drug Discovery: Use as a fragment in screening campaigns against various biological targets.

- Antiviral and Antibacterial Agents: The indazole nucleus has also been associated with antiviral and antibacterial activities, warranting investigation in these areas.[1][12]



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Representative kinase signaling pathway inhibited by indazoles.

Conclusion

3-Amino-1H-indazole-6-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its molecular structure, featuring key pharmacophoric elements, makes it an attractive scaffold for designing targeted therapies, particularly kinase

inhibitors. This guide provides a foundational understanding of its structure, predicted spectroscopic properties, a viable synthetic approach, and its potential biological relevance, serving as a valuable resource for researchers in the field. Further experimental validation of the data presented herein will be crucial for unlocking the full therapeutic potential of this promising molecule.

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